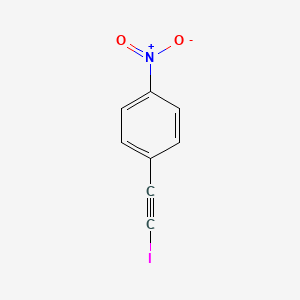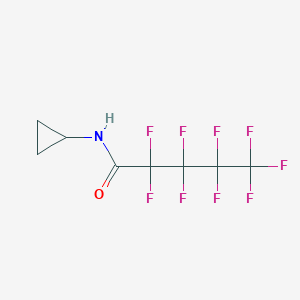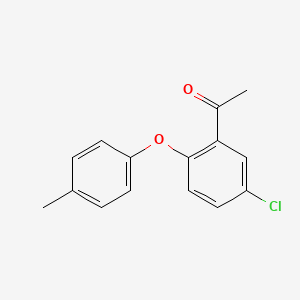![molecular formula C31H28FN3O3S2 B12042103 (5Z)-3-(3-Ethoxypropyl)-5-[(3-{4-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12042103.png)
(5Z)-3-(3-Ethoxypropyl)-5-[(3-{4-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule with a unique structure. Let’s break it down:
IUPAC Name: (5Z)-3-(3-Ethoxypropyl)-5-[(3-{4-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one
Molecular Formula: CHFNOS
Molecular Weight: Approximately 532.6 g/mol
Vorbereitungsmethoden
Synthetic Routes:
The synthesis of this compound involves several steps. One common synthetic route includes the following reactions:
Condensation Reaction: The key step is the condensation of a pyrazolone derivative with a thiazolidinone moiety. This forms the central thiazolidin-4-one ring.
Substitution Reactions:
Methylene Bridge Formation: The methylene bridge between the pyrazolone and thiazolidinone rings is formed via a Wittig reaction.
Industrial Production:
Industrial-scale production methods may involve modifications of the above synthetic route, optimization for yield, and purification processes.
Analyse Chemischer Reaktionen
This compound can participate in various chemical reactions:
Oxidation: The thiazolidin-4-one ring may undergo oxidation under appropriate conditions.
Reduction: Reduction of the carbonyl group in the pyrazolone ring can occur.
Substitution: The fluorobenzyl group is susceptible to nucleophilic substitution.
Cyclization: Intramolecular cyclization reactions may occur due to the presence of multiple functional groups.
Major products formed during these reactions include derivatives with altered side chains or ring structures.
Wissenschaftliche Forschungsanwendungen
This compound has diverse applications:
Medicine: It may exhibit pharmacological properties, such as anti-inflammatory, antitumor, or antimicrobial effects.
Chemical Biology: Researchers study its interactions with biological macromolecules.
Materials Science: Its unique structure may inspire novel materials.
Wirkmechanismus
The compound’s mechanism of action likely involves binding to specific molecular targets. Further research is needed to elucidate these pathways.
Vergleich Mit ähnlichen Verbindungen
Remember that this compound’s detailed properties and applications require further investigation, and ongoing research contributes to our understanding.
: IUPAC name and molecular formula from PubChem: source : Synthesis information from scientific literature. : Potential applications based on structural features. : Mechanism of action details require additional studies. : No direct analogs found; comparison based on structural aspects.
Eigenschaften
Molekularformel |
C31H28FN3O3S2 |
|---|---|
Molekulargewicht |
573.7 g/mol |
IUPAC-Name |
(5Z)-3-(3-ethoxypropyl)-5-[[3-[4-[(4-fluorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C31H28FN3O3S2/c1-2-37-18-6-17-34-30(36)28(40-31(34)39)19-24-20-35(26-7-4-3-5-8-26)33-29(24)23-11-15-27(16-12-23)38-21-22-9-13-25(32)14-10-22/h3-5,7-16,19-20H,2,6,17-18,21H2,1H3/b28-19- |
InChI-Schlüssel |
BEPFNZJCITZHNB-USHMODERSA-N |
Isomerische SMILES |
CCOCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)OCC4=CC=C(C=C4)F)C5=CC=CC=C5)/SC1=S |
Kanonische SMILES |
CCOCCCN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)OCC4=CC=C(C=C4)F)C5=CC=CC=C5)SC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{1-[2,4-bis(2-methylbutan-2-yl)phenoxy]propyl}-3,5-dichloro-2-hydroxy-4-methylbenzamide](/img/structure/B12042022.png)









![3-{(Z)-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12042082.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12042099.png)


